

A Comparative Efficacy Analysis of Ghrelin Receptor Agonists: Anamorelin versus GSK894281

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A detailed guide for researchers and drug development professionals on the comparative efficacy of Anamorelin and **GSK894281**, two orally active ghrelin receptor agonists. This guide synthesizes available preclinical and clinical data to highlight their therapeutic potential and key differences.

Introduction

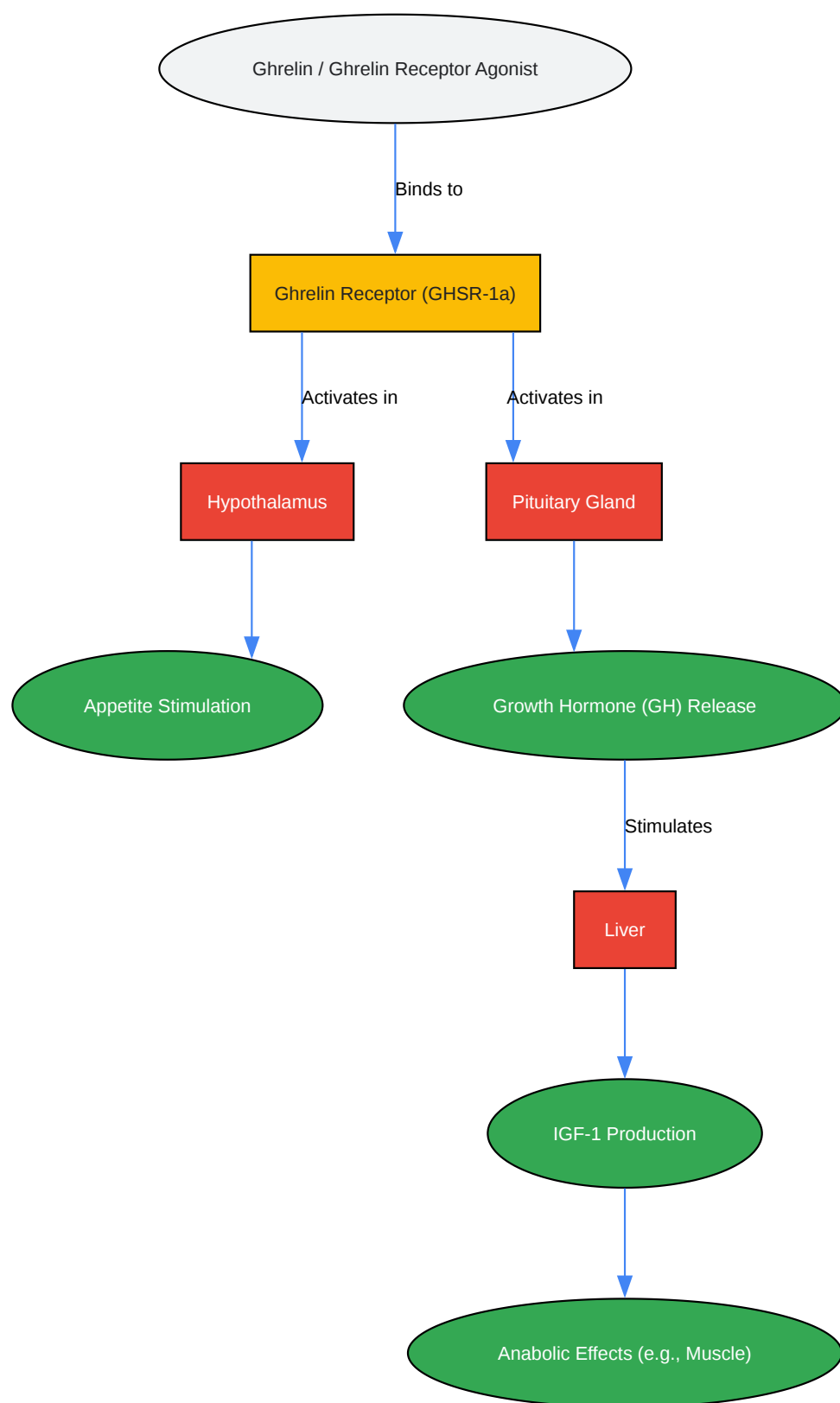
Ghrelin, a peptide hormone primarily produced by the stomach, is a key regulator of appetite, energy balance, and growth hormone secretion through its interaction with the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. The development of orally available, small-molecule ghrelin receptor agonists has opened new therapeutic avenues for conditions characterized by anorexia, muscle wasting, and metabolic dysregulation. This guide provides a comparative overview of two such agonists: Anamorelin (ONO-7643) and **GSK894281**, focusing on their efficacy as demonstrated in preclinical and clinical studies. While extensive data is available for Anamorelin, particularly in the context of cancer-related cachexia, publicly available information on the efficacy of **GSK894281** is limited.

Mechanism of Action: Ghrelin Receptor Agonism

Both Anamorelin and **GSK894281** are orally active agonists of the ghrelin receptor (GHSR-1a). [1][2] Activation of this G-protein coupled receptor, predominantly expressed in the hypothalamus and pituitary gland, initiates a signaling cascade that leads to:

- Stimulation of Appetite: Ghrelin receptor activation in the hypothalamus, a key brain region for appetite regulation, promotes hunger and increases food intake.[3][4]
- Growth Hormone (GH) Secretion: Agonism of the GHSR in the pituitary gland stimulates the release of GH.[1]
- Insulin-like Growth Factor 1 (IGF-1) Production: Increased GH levels subsequently stimulate the liver to produce IGF-1, a hormone with anabolic effects on various tissues, including muscle.[5]

This signaling pathway underscores the therapeutic potential of ghrelin receptor agonists in combating weight loss and muscle wasting.



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Ghrelin Receptor Signaling Pathway

Anamorelin: A Profile of Efficacy in Cancer Cachexia

Anamorelin has been extensively studied for the treatment of cancer-related anorexia-cachexia syndrome (CACS), a multifactorial condition characterized by loss of appetite and body mass. The pivotal Phase III clinical trials, ROMANA 1 and ROMANA 2, provide robust data on its efficacy in patients with advanced non-small cell lung cancer (NSCLC).[5][6]

Clinical Efficacy Data from ROMANA 1 & 2 Trials

The following tables summarize the key efficacy endpoints from the integrated analysis of the ROMANA 1 and ROMANA 2 studies.

Table 1: Change in Body Composition and Weight over 12 Weeks

Efficacy Endpoint	Anamorelin (100 mg daily)	Placebo	p-value
Lean Body Mass (kg)			
ROMANA 1 (Median Change)	+0.99[7][8]	-0.47[7][8]	<0.0001[7][8]
ROMANA 2 (Median Change)	+0.65[7][8]	-0.98[7][8]	<0.0001[7][8]
Total Body Weight (kg)			
ROMANA 1 (Mean Change)	+2.2[5]	+0.14[5]	<0.001[5]
ROMANA 2 (Mean Change)	+0.95[5]	-0.57[5]	<0.001[5]
Fat Mass (kg)			
ROMANA 1 (Mean Change)	+1.21[5]	-0.13[5]	<0.001[5]
ROMANA 2 (Mean Change)	+0.77[5]	+0.09[5]	=0.012[5]

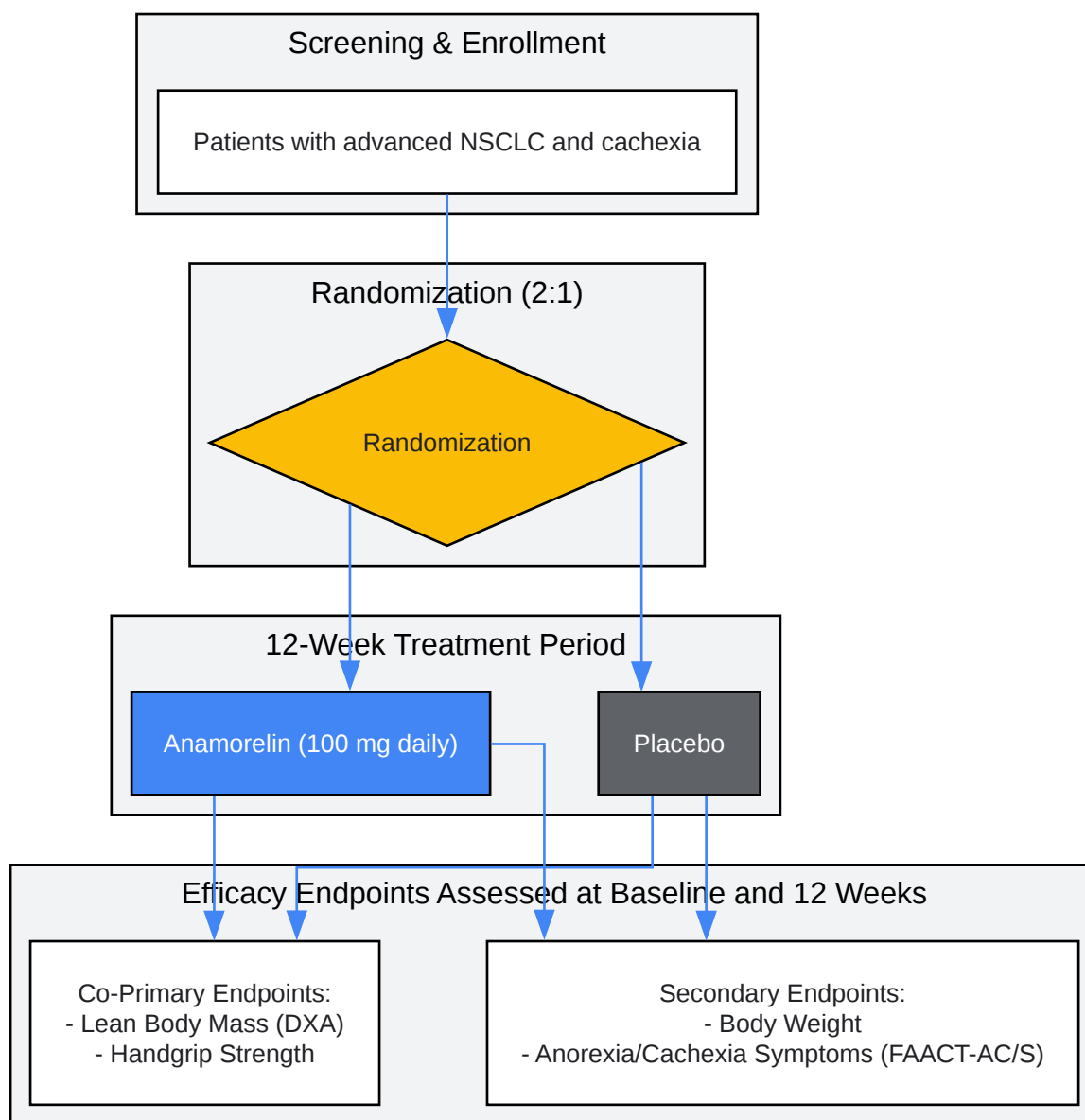
Table 2: Patient-Reported Outcomes and Muscle Strength over 12 Weeks

Efficacy Endpoint	Anamorelin (100 mg daily)	Placebo	p-value
Anorexia/Cachexia Symptoms (FAACT-AC/S Score)			
ROMANA 1 (Mean Change)	+4.12[5]	+1.92[5]	<0.001[5]
ROMANA 2 (Mean Change)	+3.48[5]	+1.34[5]	=0.002[5]
Handgrip Strength (kg)			
ROMANA 1 (Median Change)	-1.10[7][8]	-1.58[7][8]	=0.15[7][8]
ROMANA 2 (Median Change)	-1.49[7][8]	-0.95[7][8]	=0.65[7][8]

FAACT-AC/S: Functional Assessment of Anorexia/Cachexia Therapy - Anorexia/Cachexia Subscale. Higher scores indicate improvement.

The data clearly indicate that Anamorelin significantly increases lean body mass, total body weight, and fat mass, and improves patient-reported symptoms of anorexia and cachexia. However, a corresponding improvement in muscle function, as measured by handgrip strength, was not observed.[7][8]

Experimental Protocol: ROMANA 1 & 2 Trials



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ROMANA Trials Experimental Workflow

The ROMANA trials were randomized, double-blind, placebo-controlled, multicenter Phase III studies.[5][6] Key aspects of the protocol included:

- **Patient Population:** Patients with unresectable stage III/IV non-small cell lung cancer and cachexia (defined as $\geq 5\%$ weight loss within the prior 6 months or a BMI $< 20 \text{ kg/m}^2$). [6]

- Intervention: Oral administration of 100 mg Anamorelin or placebo once daily for 12 weeks.
[6]
- Primary Endpoints: The co-primary efficacy endpoints were the change from baseline in lean body mass (measured by dual-energy X-ray absorptiometry - DXA) and handgrip strength over 12 weeks.[6]
- Secondary Endpoints: These included changes in body weight and patient-reported anorexia/cachexia symptoms.[5]

GSK894281: An Investigational Ghrelin Receptor Agonist

GSK894281 is described as a potent, orally active, and centrally nervous system (CNS) penetrant full agonist of the ghrelin receptor.[2] Unlike Anamorelin, which has a clear clinical development path in oncology, the therapeutic focus for **GSK894281** appears to be more directed towards gastrointestinal motility.

Efficacy Data: A Notable Gap

Despite its characterization as a potent ghrelin receptor agonist, there is a conspicuous absence of publicly available preclinical or clinical data detailing the efficacy of **GSK894281** on endpoints such as appetite, body weight, or lean body mass. Searches of scientific literature and clinical trial registries did not yield quantitative results that would allow for a direct comparison with Anamorelin in these domains. The available information suggests a potential prokinetic effect, which would be consistent with the known actions of ghrelin on gastrointestinal transit. However, without specific experimental data, any comparison of its anabolic and orexigenic efficacy with Anamorelin remains speculative.

Comparative Summary and Future Perspectives

The following table provides a high-level comparison of Anamorelin and **GSK894281** based on the available information.

Table 3: Comparative Profile of Anamorelin and **GSK894281**

Feature	Anamorelin	GSK894281
Mechanism of Action	Orally active ghrelin receptor agonist[1]	Orally active, potent, full ghrelin receptor agonist[2]
Clinical Development	Extensively studied in Phase III trials for cancer cachexia; approved in Japan[1]	Limited publicly available information on clinical development
Primary Therapeutic Focus	Cancer-related anorexia-cachexia[1]	Potential for gastrointestinal motility disorders
Efficacy Data (Publicly Available)	Positive effects on:- Lean body mass- Body weight- Appetite and patient-reported outcomes[5][7][8]	No quantitative efficacy data on appetite, body weight, or lean body mass publicly available.
CNS Penetration	Not a primary characteristic highlighted in clinical development for cachexia.	Described as effectively entering the CNS[2]

In conclusion, Anamorelin is a well-characterized ghrelin receptor agonist with proven efficacy in increasing body weight and lean body mass in patients with cancer cachexia. The extensive clinical trial data provide a clear picture of its therapeutic benefits and limitations. In contrast, while **GSK894281** is a potent ghrelin receptor agonist, the lack of publicly available efficacy data precludes a direct comparison with Anamorelin. The reported CNS penetration of **GSK894281** suggests that its development may be focused on indications where central ghrelin receptor activity is paramount. Future publications and clinical trial disclosures for **GSK894281** are needed to fully understand its therapeutic potential and to enable a comprehensive comparative efficacy assessment against other ghrelin receptor agonists like Anamorelin. Researchers and clinicians should consider the robust evidence base for Anamorelin in the context of cachexia, while recognizing that the therapeutic profile of **GSK894281** remains to be fully elucidated.

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